molecular formula C11H7NO2 B11910275 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B11910275
M. Wt: 185.18 g/mol
InChI Key: MHFDPJVYXOLMCF-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound with a unique structure that includes a dioxoindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of indane-1,2,3-trione with malononitrile. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products

The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups attached to the core structure. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological and chemical activities. The pathways involved include the formation of reactive intermediates that can interact with nucleophiles or electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable compound for the synthesis of specialized derivatives with unique properties.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2-methyl-1,3-dioxoindene-2-carbonitrile

InChI

InChI=1S/C11H7NO2/c1-11(6-12)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3

InChI Key

MHFDPJVYXOLMCF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1=O)C#N

Origin of Product

United States

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